4-[(Ethylamino)methyl]-3-fluorobenzonitrile hydrochloride
Description
Properties
IUPAC Name |
4-(ethylaminomethyl)-3-fluorobenzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2.ClH/c1-2-13-7-9-4-3-8(6-12)5-10(9)11;/h3-5,13H,2,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZKHCVGOPBMSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=C(C=C1)C#N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(Ethylamino)methyl]-3-fluorobenzonitrile hydrochloride, often abbreviated as 4-EAMC-3-FBNH, is a synthetic compound notable for its potential biological activity, particularly in pharmaceutical applications. Its structure features a fluorobenzonitrile core, which is significant due to the presence of both a nitrile group and a fluorinated aromatic ring. This compound is typically encountered as a hydrochloride salt, enhancing its solubility and stability.
Chemical Structure and Properties
The molecular formula of 4-EAMC-3-FBNH is C10H12ClFN2. The structural elements include:
- Fluorinated benzene ring : Enhances lipophilicity and potential receptor interactions.
- Nitrile group : May contribute to biological activity through interactions with various enzymes and receptors.
- Ethylaminomethyl moiety : Acts as a linker, potentially facilitating binding to specific biological targets.
The biological activity of 4-EAMC-3-FBNH may be attributed to its interaction with specific enzymes or receptors involved in metabolic pathways. Preliminary studies suggest that it could act as an inhibitor for certain targets, similar to other compounds within its structural class.
In Vitro Studies
Research has indicated that compounds similar to 4-EAMC-3-FBNH exhibit significant inhibitory effects on various enzymes, including farnesyltransferase (FTase). For instance, studies on related compounds have shown IC50 values in the nanomolar range, suggesting potent enzyme inhibition capabilities . The presence of the ethylamino group may enhance solubility and biological activity compared to simpler amines or halogenated derivatives.
Comparative Analysis
To contextualize the biological activity of 4-EAMC-3-FBNH, a comparison with structurally similar compounds reveals unique features that may enhance its pharmacological profile:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-(Aminomethyl)-3-fluorobenzonitrile hydrochloride | C8H8ClFN | Lacks ethyl group; simpler amine functionality |
| 3-Chloro-4-fluorobenzonitrile | C7H3ClF | Different halogen; no amino group |
| 4-(Dimethylaminomethyl)-3-fluorobenzonitrile | C11H14F | Contains dimethylamine; bulkier structure |
Anticancer Activity
One relevant study focused on the design and synthesis of FTase inhibitors derived from similar scaffolds. The most potent inhibitors exhibited IC50 values as low as 25 nM against human FTase, indicating strong potential for anticancer applications through the inhibition of oncogenic signaling pathways .
Cardiovascular Implications
Emerging research suggests that compounds with similar structures may also influence cardiovascular health. DPP-4 inhibitors, for example, have shown promise in reducing cardiovascular events in patients with diabetes, hinting at broader implications for compounds like 4-EAMC-3-FBNH in metabolic disorders .
Scientific Research Applications
2.1. Intermediate in Drug Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting metabolic disorders. For instance, it is utilized in the preparation of trelagliptin, a dipeptidyl peptidase IV (DPP-IV) inhibitor used in diabetes management. The efficient synthesis of 4-[(Ethylamino)methyl]-3-fluorobenzonitrile hydrochloride allows for the streamlined production of trelagliptin and its derivatives .
2.2. Anticancer Research
Recent studies have indicated that compounds structurally related to this compound exhibit potent anticancer properties. For example, research has shown that modifications to the core structure can enhance selectivity against specific cancer cell lines, making it a candidate for further exploration in cancer therapeutics .
3.1. Mechanism of Action
The pharmacological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes involved in metabolic pathways. Its role as an ATP-competitive inhibitor in specific signaling pathways has been documented, highlighting its potential in treating conditions like psoriasis and other inflammatory diseases .
3.2. ADMET Properties
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of this compound have been investigated to assess its viability as a therapeutic agent. Preliminary findings suggest that it possesses favorable solubility characteristics and metabolic stability, which are critical for drug development .
4.1. Trelagliptin Development
A notable case study involves the development of trelagliptin from this compound as a DPP-IV inhibitor. Clinical trials have demonstrated its efficacy in lowering blood glucose levels in patients with type 2 diabetes, showcasing the compound's practical application in managing chronic diseases .
4.2. Cancer Therapeutics
Another significant application is observed in anticancer research where derivatives of this compound have been tested against various cancer cell lines. Studies indicate that certain modifications enhance potency and selectivity, providing a foundation for developing new cancer therapies .
Data Table: Summary of Applications
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs (e.g., ethylamino groups, aromatic substitution patterns, or hydrochloride salts) and are analyzed for comparative insights:
*Calculated based on formula.
Key Comparative Insights
Substituent Effects on Pharmacological Activity: Fluorine vs. Chlorine/Iodine: The 3-fluoro substitution in the target compound contrasts with the dichlorophenyl group in Otenabant and iodinated rings in Desethylamiodarone . Fluorine’s smaller size and electronegativity may reduce steric hindrance and enhance metabolic stability compared to bulkier halogens. Ethylamino Positioning: The ethylamino-methyl group in the target compound differs from the ethylaminoethoxy group in Desethylamioradone. The methyl spacer may confer distinct conformational flexibility and receptor interaction profiles.
Hydrochloride salts in both compounds enhance aqueous solubility .
Therapeutic Applications: Otenabant Hydrochloride: Targets cannabinoid receptors for obesity . Desethylamiodarone Hydrochloride: Cardiovascular drug impurity with iodine-driven lipophilicity .
Research Findings and Data Gaps
- Synthetic Routes: details synthesis methods for ethylamino-linked hydrochlorides (e.g., coupling with sulfonic acids), which may parallel the target compound’s preparation .
- Contradictions: While Otenabant and Desethylamiodarone are pharmaceuticals, compounds like 3-[2-(2-aminoethylamino)ethylamino]propyl trimethoxysilane serve non-therapeutic purposes, highlighting structural versatility .
- Unresolved Questions: No direct data on the target compound’s receptor binding, toxicity, or stability exists in the provided evidence. Further studies are needed to evaluate its pharmacokinetic profile.
Preparation Methods
Fluorobenzonitrile Core Synthesis
The synthesis typically starts from chlorobenzonitrile derivatives, which undergo halogen exchange to introduce the fluorine substituent at the desired position on the aromatic ring.
Halogen Exchange Reaction : The conversion of chlorobenzonitriles to fluorobenzonitriles is commonly achieved by reaction with alkali metal fluorides (e.g., potassium fluoride) in the presence of phase transfer catalysts (PTCs) such as quaternary ammonium salts or polyethers. This method improves reaction rates and yields compared to traditional high-temperature halogen exchange reactions without catalysts.
Catalyst Systems : Effective catalysts include quaternary ammonium compounds with alkoxypolyoxyalkyl radicals, which enhance fluorination efficiency, reduce reaction temperature, and improve stirrability in solvent-free or dipolar aprotic solvent systems.
Reaction Conditions : The reaction is performed in aprotic dipolar solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures (generally 100–120°C) for several hours to achieve optimal fluorination.
The key functionalization step involves the introduction of the ethylaminomethyl group at the 4-position relative to the fluorine substituent on the benzonitrile ring.
Nucleophilic Substitution on Fluorobenzonitrile : The 4-fluorobenzonitrile intermediate undergoes nucleophilic aromatic substitution with ethylamine or ethylenediamine derivatives to install the ethylaminomethyl moiety. This reaction can be facilitated by heating in polar aprotic solvents such as DMSO or DMF.
Alternative Routes : Another approach involves the initial formation of a benzylamine intermediate by reaction of the fluorobenzonitrile with ethylamine under basic conditions, followed by purification and conversion to the hydrochloride salt.
Reaction Parameters : Typical conditions include stirring at 50°C to reflux temperatures for several hours, with potassium carbonate or other bases to neutralize generated acid and promote substitution.
Formation of Hydrochloride Salt
After the amination step, the free base of 4-[(ethylamino)methyl]-3-fluorobenzonitrile is converted to its hydrochloride salt by treatment with concentrated hydrochloric acid.
This salt formation improves the compound's stability, crystallinity, and handling properties.
The hydrochloride salt is typically isolated by precipitation from methanol or aqueous solution, followed by filtration and drying.
Representative Experimental Data and Yields
Additional Notes on Process Optimization
Solvent Choice : Polar aprotic solvents such as DMF and DMSO are preferred for nucleophilic aromatic substitution due to their ability to solubilize both reactants and bases.
Temperature Control : Maintaining reaction temperatures between 50°C and reflux is critical to balance reaction rate and minimize side reactions.
Base Selection : Potassium carbonate is commonly used to neutralize acids formed and drive the substitution forward.
Purification : Crystallization from methanol or aqueous mixtures ensures high purity of the hydrochloride salt.
Summary of Key Preparation Steps
| Step Number | Process Step | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Halogen Exchange | 4-chlorobenzonitrile + KF + PTC, DMSO, 110–120°C | 4-fluorobenzonitrile |
| 2 | Amination | 4-fluorobenzonitrile + ethylamine + K2CO3, DMF, 50–100°C | 4-[(Ethylamino)methyl]-3-fluorobenzonitrile (free base) |
| 3 | Salt Formation | Free base + HCl, methanol, RT | 4-[(Ethylamino)methyl]-3-fluorobenzonitrile hydrochloride |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[(Ethylamino)methyl]-3-fluorobenzonitrile hydrochloride, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves sequential functionalization of the benzene core. For example:
- Step 1 : Introduce the fluorine substituent via electrophilic fluorination or halogen exchange using agents like KF in polar aprotic solvents (e.g., DMF) .
- Step 2 : Form the ethylamino methyl group via reductive amination of a carbonyl intermediate (e.g., using ethylamine and NaBH₃CN) .
- Step 3 : Cyanation via Rosenmund-von Braun reaction with CuCN or Pd-catalyzed cross-coupling .
- Purification : Recrystallization from ethanol/water or chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH) improves purity. Monitor yield optimization using DOE (Design of Experiments) .
Q. Which analytical techniques are critical for characterizing this compound, and what parameters ensure accuracy?
- HPLC : Use a C18 column (4.6 × 150 mm, 3.5 µm) with a mobile phase of 0.1% TFA in water/acetonitrile (gradient: 5–95% over 10 min). Retention time ≈1.3–1.4 min .
- LCMS : Electrospray ionization (ESI+) with m/z [M+H]+ ~209.1 (base peak). Confirm molecular ion and fragmentation patterns .
- NMR : ¹³C NMR for nitrile (δ ~115–120 ppm) and fluorine coupling patterns (¹⁹F NMR δ ~-110 ppm) .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?
- Solubility : Highly soluble in polar solvents (water, DMSO) due to hydrochloride salt form. LogP ≈1.2 (predicted) indicates moderate lipophilicity.
- Stability : Store at 2–8°C under inert atmosphere. Degrades under prolonged UV exposure; monitor via accelerated stability studies (40°C/75% RH for 6 months) .
Q. What safety protocols are recommended for handling this compound?
- PPE : Gloves (nitrile), lab coat, and goggles. Use fume hood for weighing.
- Spill Management : Absorb with inert material (vermiculite), dispose as hazardous waste .
- First Aid : For eye contact, rinse with water ≥15 min; seek medical attention if irritation persists .
Advanced Research Questions
Q. How does the compound’s structure influence its role in drug discovery, particularly targeting enzymes or receptors?
- Mechanistic Insight : The fluorobenzonitrile core enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP sites). The ethylamino group facilitates hydrogen bonding with catalytic residues. Compare SAR with analogs in (e.g., 3-Chloro-4-fluoro-benzamidine’s enzyme inhibition) .
- Target Identification : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinity to suspected targets (e.g., tyrosine kinases) .
Q. What advanced structural elucidation techniques resolve electronic effects of the fluorine substituent?
- X-ray Crystallography : Determine bond angles and electron density maps to assess fluorine’s electron-withdrawing impact on the aromatic ring .
- DFT Calculations : Model HOMO/LUMO orbitals to predict reactivity in nucleophilic aromatic substitution .
Q. How can researchers address contradictions in reported biological activity data?
- Case Study : If one study reports IC₅₀ = 10 nM for kinase inhibition, while another shows no activity:
- Variable Control : Replicate assays under standardized conditions (pH 7.4, 25°C).
- Impurity Analysis : Use HPLC-MS to identify by-products (e.g., de-fluorinated analogs) that may interfere .
- Assay Validation : Include positive controls (e.g., staurosporine for kinases) .
Q. What strategies improve the compound’s stability in formulation studies?
- Lyophilization : Prepare as a lyophilized powder with cryoprotectants (trehalose, mannitol) for long-term storage.
- pH Optimization : Buffered solutions (pH 4–5) minimize hydrolysis of the nitrile group .
Q. How can computational methods guide the optimization of this compound for specific applications?
- Molecular Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., PARP-1).
- ADMET Prediction : SwissADME to forecast bioavailability, BBB permeability, and CYP450 interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
